1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole

Conformational analysis β-carboline alkaloids Molecular recognition

1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole (CAS 62209-25-0, synonym Komarovine) is a β-carboline alkaloid featuring a quinolin-8-yl substituent at the 1-position of the 9H-pyrido[3,4-b]indole core. Isolated from Nitraria komarovii and confirmed by total synthesis, its molecular formula is C₂₀H₁₃N₃ (MW 295.34 g/mol).

Molecular Formula C20H13N3
Molecular Weight 295.3 g/mol
Cat. No. B12867167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole
Molecular FormulaC20H13N3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C20H13N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-12,23H
InChIKeyJDCUZDZHEYRJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole (Komarovine): Structural Baseline and Comparator Landscape


1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole (CAS 62209-25-0, synonym Komarovine) is a β-carboline alkaloid featuring a quinolin-8-yl substituent at the 1-position of the 9H-pyrido[3,4-b]indole core [1]. Isolated from Nitraria komarovii and confirmed by total synthesis, its molecular formula is C₂₀H₁₃N₃ (MW 295.34 g/mol) [2]. Unlike the abundant 1-(quinolin-2-yl)-β-carboline isomer or the 1-(quinolin-6-yl) and 1-(quinolin-7-yl) variants co-occurring in Nitraria species, the 8-substitution pattern creates a distinct steric and electronic profile that directly determines conformational preference, spectral properties, and potentially target recognition in any biological application [3].

Why 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole Cannot Be Substituted by Generic β-Carboline or Other Quinolinyl Isomers


The quinoline attachment position is the single most critical determinant of the conformational and electronic properties of 1-(quinolinyl)-β-carbolines. A systematic theoretical and UV spectroscopic study demonstrated that the 1-(quinolin-8-yl) isomer (compound 8) exhibits a significantly larger dihedral angle between the β-carboline and quinoline rings compared to the 1-(quinolin-2-yl) isomer (compound 3), which is nearly coplanar. Specifically, the 8-substituted isomer shows a bathochromic shift of Δλmax = 9±1 nm relative to unsubstituted β-carboline, while the 2-substituted isomer shows Δλmax = 39 nm, directly reflecting the difference in conjugation and planarity [1]. This conformational restriction has been reported to give the 8-isomer a 'less dihedral angle' relative to the 6- and 7-isomers due to distinct steric and electronic interactions [1]. For scientific selection, substituting 1-(quinolin-8-yl)-9H-pyrido[3,4-b]indole with any other positional isomer or unsubstituted β-carboline will yield a compound with fundamentally different three-dimensional shape, electronic distribution, and potential intermolecular interaction profile.

1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole: Product-Specific Quantitative Evidence Guide


Conformational Divergence: Quantified Dihedral Angle Difference Between 1-(Quinolin-8-yl) and 1-(Quinolin-2-yl) β-Carboline Isomers

The 1-(quinolin-8-yl)-β-carboline isomer (compound 8, komarovine) adopts a significantly non-coplanar conformation between the β-carboline and quinoline rings compared to the nearly coplanar 1-(quinolin-2-yl)-β-carboline (compound 3). Bathochromic shift data provide quantitative evidence: compound 3 shows Δλmax = 39 nm relative to β-carboline, indicative of extended conjugation from coplanarity; compound 8 shows Δλmax = 9±1 nm, consistent with a larger torsional angle and disrupted conjugation [1]. Molecular mechanics (MM+), semi-empirical (AM1), and ab initio (RHF/6-31G(d)) calculations attribute this to steric hindrance between the quinolin-8-yl peri-hydrogen and the β-carboline core [1].

Conformational analysis β-carboline alkaloids Molecular recognition

Natural Product Provenance: Komarovine as a Genuine Alkaloid Isolated from Nitraria komarovii

Komarovine was isolated and structurally characterized as a novel alkaloid from the epigeal part of Nitraria komarovii, with its structure 3-(quinolin-8'-yl)-β-carboline confirmed by total synthesis [1]. In the same plant source, the related alkaloid isokomarovine was identified as 1-(quinolin-5'-yl)-9H-pyrido[3,4-b]indole, and komarovinine as 1-(quinolin-6'-yl)-β-carboline, demonstrating that Nitraria species produce a distinct panel of regioisomeric quinolinyl-β-carbolines . This biosynthetic context establishes komarovine as one specific regioisomer within a natural combinatorial library, not a synthetic byproduct.

Natural product chemistry Alkaloid isolation β-carboline biosynthesis

Physicochemical Differentiation: LogP and PSA Profile of 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole

The physicochemical profile of 1-(quinolin-8-yl)-9H-pyrido[3,4-b]indole (komarovine) is characterized by calculated LogP of 4.93130 and Polar Surface Area (PSA) of 41.57 Ų [1]. These values place it in a moderately lipophilic region of chemical space. For reference, the unsubstituted β-carboline (norharmane) has LogP ~3.0 and PSA of ~28.7 Ų, while the antiplasmodial 2-methyl-β-carboline (IC₅₀ 0.45 μM against P. falciparum K1) has a markedly lower LogP [2][3]. The combination of a quinoline moiety with the β-carboline scaffold increases molecular complexity and lipophilicity, potentially enhancing membrane permeation and target binding compared to simple β-carbolines, although systematic comparative permeability data are not publicly available.

Physicochemical properties Lipophilicity Drug-likeness

Dehydrogenation Chemistry: Komarovine as the Aromatization Product of the Nitrarine Alkaloid Series

Komarovine (3-(quinolin-8-yl)-β-carboline) is the fully aromatized product obtained by selenium-mediated dehydrogenation of the alkaloid nitrarine [1]. In the same reaction, 3-(5,6,7,8-tetrahydroquinolin-8-yl)-β-carboline is also produced. This synthetic relationship establishes a direct chemical lineage between the partially saturated nitrarine scaffold and the fully aromatic komarovine scaffold, where komarovine represents the thermodynamically stabilized, fully conjugated endpoint.

Alkaloid chemistry Dehydrogenation Natural product derivatization

1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole: Best-Fit Research and Industrial Application Scenarios


Natural Product Screening Library Procurement: A Genuine Nitraria-Derived Alkaloid Chemotype

For organizations assembling natural product-inspired screening libraries, komarovine offers a structurally authenticated 1-(quinolin-8-yl)-β-carboline scaffold isolated from Nitraria komarovii and validated by total synthesis [1]. Its inclusion ensures representation of the 8-substituted quinolinyl-β-carboline regioisomer, which is biosynthetically distinct from the co-occurring 5- and 6-substituted isomers (isokomarovine, komarovinine) . This regioisomeric diversity within a single natural source provides unique value for phenotypic screening where subtle structural variations can yield differential hit profiles.

Conformationally Biased Probe for Structure-Based Drug Design and Molecular Docking

The 1-(quinolin-8-yl) isomer exhibits a significantly non-coplanar geometry between the β-carboline and quinoline rings, with a Δλmax bathochromic shift of only 9±1 nm versus 39 nm for the coplanar 2-isomer [2]. This quantified conformational divergence translates into a distinct three-dimensional shape that can be exploited as a shape-diverse scaffold in fragment-based or structure-based drug design, particularly for targets where non-planar binding conformations are preferred or required.

Aromatic Planarity-Dependent Assays: DNA Intercalation and Photodynamic Studies

As the fully aromatized dehydrogenation product of the nitrarine alkaloid series [3], komarovine possesses a completely conjugated tetracyclic system. This full aromaticity is a prerequisite for DNA intercalation and photosensitizer activity, properties that have been reported in structurally related β-carboline/quinoline conjugates [4]. Researchers investigating DNA-targeting agents or photodynamic therapy candidates may preferentially select komarovine over its partially saturated congeners (e.g., komarovidine, which contains a 5,6-dihydro-β-carboline moiety) for comparative mechanistic studies.

Physicochemical Reference Standard for Lipophilic β-Carboline Profiling

With a calculated LogP of 4.93 and PSA of 41.57 Ų [5], komarovine occupies a distinct lipophilicity range compared to simpler β-carbolines such as norharmane (LogP ~3.0) or harmane (LogP ~3.5) [6]. This elevated lipophilicity profile makes it a suitable reference compound for calibrating chromatographic retention, assessing membrane permeability in PAMPA or Caco-2 assays, and evaluating non-specific binding in biochemical assay development for lipophilic alkaloid chemotypes.

Quote Request

Request a Quote for 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.